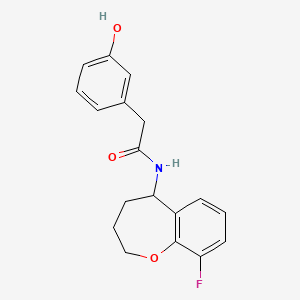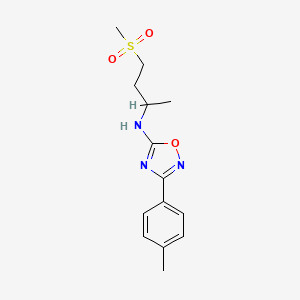![molecular formula C14H20FN3O B7642790 3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7642790.png)
3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one, also known as FIIN-2, is a chemical compound that has been widely studied for its potential therapeutic applications. FIIN-2 belongs to a class of compounds known as kinase inhibitors, which are molecules that can selectively target and inhibit specific enzymes involved in cellular signaling pathways.
Mecanismo De Acción
3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one selectively binds to the ATP-binding pocket of FGFR4, which is a key component of the enzyme's catalytic activity. By binding to this pocket, this compound prevents the enzyme from carrying out its normal function, leading to inhibition of downstream signaling pathways that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce cell death and reduce tumor growth in several types of cancer cells, including breast, lung, and liver cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells that are resistant to other kinase inhibitors, suggesting that it may have unique therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one is its selectivity for FGFR4, which allows for more targeted inhibition of cancer cells. Additionally, this compound has been shown to be effective in preclinical studies at concentrations that are well-tolerated by normal cells. However, one limitation of this compound is its relatively low potency compared to other kinase inhibitors, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are several future directions for research on 3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one. One area of interest is the potential use of this compound in combination with other kinase inhibitors to enhance its therapeutic effects. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings. Finally, more research is needed to understand the long-term effects of FGFR4 inhibition on normal cells and tissues.
Métodos De Síntesis
3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one can be synthesized through a multi-step process involving the reaction of several chemical intermediates. The first step involves the reaction of 2-fluoro-6-nitroaniline with isopropylamine to form 2-fluoro-6-(propan-2-ylamino)aniline. This intermediate is then reacted with 1-methylpyrrolidin-2-one in the presence of a catalyst to form this compound. The final product is purified through a series of chromatography and recrystallization steps.
Aplicaciones Científicas De Investigación
3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one has been studied extensively for its potential therapeutic applications in cancer treatment. Specifically, this compound has been shown to selectively inhibit the activity of the kinase enzyme FGFR4, which is overexpressed in several types of cancer cells. Inhibition of FGFR4 activity has been shown to induce cell death and reduce tumor growth in preclinical studies.
Propiedades
IUPAC Name |
3-[2-fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c1-9(2)16-11-6-4-5-10(15)13(11)17-12-7-8-18(3)14(12)19/h4-6,9,12,16-17H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYJOMADMOMPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=CC=C1)F)NC2CCN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-2-ylmethanamine](/img/structure/B7642708.png)

![2-(3-hydroxyphenyl)-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B7642723.png)

![1-cyclopropyl-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]-5-methylpyrrolidin-3-amine](/img/structure/B7642731.png)
![5-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7642735.png)
![Methyl 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylbenzoate](/img/structure/B7642743.png)
![5-[4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642750.png)

![1-[6-[[Phenyl(pyridin-2-yl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one](/img/structure/B7642759.png)
![2-Amino-2-phenyl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone;hydrochloride](/img/structure/B7642760.png)
![N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline](/img/structure/B7642765.png)
![2-tert-butylsulfanyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7642772.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2-phenylethynyl)aniline](/img/structure/B7642784.png)